molecular formula C13H15NO B13674001 4-Benzyl-4-azaspiro[2.4]heptan-5-one

4-Benzyl-4-azaspiro[2.4]heptan-5-one

Katalognummer: B13674001
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: ZSZKITPILMVCKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-4-azaspiro[24]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen atom within a spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one typically involves the reaction of a suitable benzylamine with a cyclic ketone under specific conditions. One common method includes the use of a base to facilitate the nucleophilic attack of the amine on the ketone, followed by cyclization to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyl-4-azaspiro[2.4]heptan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4-Benzyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 5-Benzyl-5-azaspiro[2.4]heptan-4-one
  • 4-Azaspiro[2.4]heptan-5-one

Comparison: 4-Benzyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties. For example, the presence of the benzyl group can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Eigenschaften

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

4-benzyl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C13H15NO/c15-12-6-7-13(8-9-13)14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI-Schlüssel

ZSZKITPILMVCKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2)N(C1=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.